Cas no 331461-80-4 (N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide)
N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide Chemical and Physical Properties
Names and Identifiers
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- (2E)-N-[(4-chlorophenyl)methyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
- N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
- 3-(4,5-DIMETHOXY-2-NITROPHENYL)-N-((4-CHLOROPHENYL)METHYL)PROP-2-ENAMIDE
- N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
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- MDL: MFCD00169726
- Inchi: 1S/C18H17ClN2O5/c1-25-16-9-13(15(21(23)24)10-17(16)26-2)5-8-18(22)20-11-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,22)/b8-5+
- InChI Key: ABQYTMRJZNRGDQ-VMPITWQZSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(/C=C/C1C=C(C(=CC=1[N+](=O)[O-])OC)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 502
- XLogP3: 3.5
- Topological Polar Surface Area: 93.4
N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163127-1 g |
3-(4,5-Dimethoxy-2-nitrophenyl)-N-((4-chlorophenyl)methyl)prop-2-enamide |
331461-80-4 | 1g |
€211.30 | 2022-09-01 | ||
| abcr | AB163127-5 g |
3-(4,5-Dimethoxy-2-nitrophenyl)-N-((4-chlorophenyl)methyl)prop-2-enamide |
331461-80-4 | 5g |
€377.50 | 2022-09-01 | ||
| abcr | AB163127-10 g |
3-(4,5-Dimethoxy-2-nitrophenyl)-N-((4-chlorophenyl)methyl)prop-2-enamide |
331461-80-4 | 10g |
€482.50 | 2022-09-01 | ||
| abcr | AB163127-1g |
3-(4,5-Dimethoxy-2-nitrophenyl)-N-((4-chlorophenyl)methyl)prop-2-enamide; . |
331461-80-4 | 1g |
€211.30 | 2024-04-17 | ||
| abcr | AB163127-5g |
3-(4,5-Dimethoxy-2-nitrophenyl)-N-((4-chlorophenyl)methyl)prop-2-enamide; . |
331461-80-4 | 5g |
€377.50 | 2024-04-17 | ||
| abcr | AB163127-10g |
3-(4,5-Dimethoxy-2-nitrophenyl)-N-((4-chlorophenyl)methyl)prop-2-enamide; . |
331461-80-4 | 10g |
€482.50 | 2024-04-17 | ||
| Ambeed | A952555-1g |
(2E)-N-[(4-Chlorophenyl)methyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
331461-80-4 | 90% | 1g |
$350.0 | 2024-04-20 |
N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide Suppliers
N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
Introduction to N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS No. 331461-80-4)
N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, identified by its Chemical Abstracts Service (CAS) number 331461-80-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of acrylamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, particularly the presence of a chlorobenzyl group and a nitro-substituted dimethoxyphenyl moiety, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of this compound have been the subject of extensive research, with studies focusing on its structural elucidation, spectroscopic properties, and potential pharmacological effects. The chlorobenzyl group is known to enhance the lipophilicity of the molecule, which can be crucial for membrane permeability and cellular uptake. On the other hand, the nitrophenyl group introduces a region of high electron density, which can participate in various hydrogen bonding interactions and influence the compound's solubility and reactivity.
In recent years, there has been growing interest in acrylamides as pharmacophores due to their ability to modulate various biological pathways. N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has been investigated for its potential role in inhibiting specific enzymes and receptors involved in inflammatory responses and cancer progression. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by targeting key signaling pathways such as NF-κB and MAPK. Additionally, its structural analogs have shown promise in preclinical trials as candidates for treating certain types of cancer by interfering with tumor growth factors and angiogenesis.
The dimethoxy substitution on the phenyl ring further enhances the compound's electronic properties, making it a versatile scaffold for drug design. The nitro group can be reduced to an amino group under specific conditions, opening up possibilities for further functionalization and derivatization. This flexibility allows researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide to optimize its therapeutic efficacy.
The spectroscopic analysis of this compound has revealed interesting insights into its molecular structure and dynamics. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the connectivity of atoms and identifying functional groups. In particular, the proton NMR spectrum shows characteristic signals corresponding to the aromatic protons of the phenyl rings and the amide proton. The carbon NMR spectrum provides detailed information about the carbon skeleton, including quaternary carbons and substituted aromatic carbons.
Mass spectrometry (MS) has also been employed to determine the molecular weight and fragmentation patterns of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. The high-resolution MS data confirms the molecular formula C₁₇H₁₅ClN₂O₄, consistent with the proposed structure. The fragmentation patterns observed in MS/MS experiments help in verifying the presence of specific functional groups and provide clues about possible metabolic pathways.
The pharmacological evaluation of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has focused on its interaction with biological targets such as enzymes and receptors. In vitro studies have demonstrated its ability to inhibit several key enzymes involved in inflammation and cancer progression. For instance, it has been shown to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin synthesis in inflammatory conditions. Additionally, it may interact with kinases such as Janus kinase (JAK) and signal transducer and activator of transcription (STAT), which are involved in regulating immune responses.
The potential therapeutic applications of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide extend beyond anti-inflammatory and anticancer roles. Emerging research suggests that it may also have neuroprotective effects by modulating neurotransmitter release and receptor activity. The ability of this compound to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The development of novel drug candidates often involves optimizing synthetic routes to improve yield, purity, and scalability. Researchers have explored various synthetic strategies for constructing the core structure of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, including condensation reactions between appropriate acryloyl derivatives and amines bearing the desired substituents. Advances in catalytic methods have also enabled more efficient synthesis while minimizing byproduct formation.
The safety profile of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is another critical aspect that has been thoroughly evaluated through preclinical studies. Toxicological assessments have been conducted to determine its acute toxicity, chronic toxicity, genotoxicity, and carcinogenic potential. These studies provide essential data for assessing the risks associated with its use in clinical settings.
In conclusion, N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS No. 331461-80-4)) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it a valuable scaffold for drug design, while preliminary studies highlight its efficacy in modulating key biological pathways involved in inflammation and cancer. Further research is warranted to fully elucidate its mechanisms of action and explore its clinical applications in various diseases.
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